molecular formula C14H28N2O5 B052836 tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate CAS No. 200283-08-5

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Cat. No. B052836
M. Wt: 304.38 g/mol
InChI Key: AIUKWIFZPQMOBA-UHFFFAOYSA-N
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Description

This compound is an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .


Synthesis Analysis

The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and Monoethanolamine . It has also been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has a linear structure .


Chemical Reactions Analysis

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . It has also been used in palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm, a density of 1.042 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.449 (lit.) . It is soluble in water or 1% acetic acid, ethyl acetate, and methanol .

Scientific Research Applications

  • Synthesis and Reaction Applications : Wu (2011) describes a method involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, demonstrating its use in organic synthesis and protection of amino groups (Zhong-Qian Wu, 2011).

  • Chemoselective Transformations : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups like N-tert-butoxycarbonyl (Boc) using tert-butyldimethylsilyl carbamates, indicating the compound's relevance in selective organic transformations (M. Sakaitani & Y. Ohfune, 1990).

  • Intermediate in Biologically Active Compounds : Zhao et al. (2017) highlighted the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in biologically active compounds such as omisertinib (Bingbing Zhao et al., 2017).

  • Catalysis in Organic Reactions : Chankeshwara and Chakraborti (2006) investigated the use of Indium(III) halides in the N-tert-butoxycarbonylation of amines with Boc2O, showcasing its catalytic potential in producing N-tert-butyl-carbamates (S. Chankeshwara & A. Chakraborti, 2006).

  • Selective Deprotection in Organic Synthesis : Min (2007) demonstrated a method for the deprotection of N-Boc group with silica gel in organic synthesis, which involves compounds such as tert-butoxycarbonyl(Boc) (Z. Min, 2007).

  • Antibacterial Activity : Prasad (2021) synthesized novel tert-butyl carbamate derivatives and evaluated their antibacterial activity, indicating its potential in medicinal chemistry applications (K. Prasad, 2021).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and to wash thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O5/c1-13(2,3)20-11(18)15-7-8-16(9-10-17)12(19)21-14(4,5)6/h17H,7-10H2,1-6H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUKWIFZPQMOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CCO)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((tert-butoxycarbonyl)amino)ethyl)(2-hydroxyethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Kurtulus, G Yilmaz, M Ucuncu, M Emrullahoglu… - Polymer …, 2014 - pubs.rsc.org
A spermine-like polymer was synthesized via reversible addition–fragmentation chain transfer polymerization as a potential endosomal escaping agent. A new methacrylate monomer, 2…
Number of citations: 34 pubs.rsc.org
V Güven - 2014 - search.proquest.com
The aim of this thesis is to synthesize pH-sensitive, cholesterol containing polymers via reversible addition fragmentation chain transfer (RAFT) polymerization, as potential membrane-…
Number of citations: 3 search.proquest.com
A Zelcak, YC Unal, G Mese, V Bulmus - Journal of Drug Delivery Science …, 2021 - Elsevier
Among polymer-based gene delivery systems, poly(ethylene imine) (PEI) stands out as an effective polycation. However, the toxic effects of PEI especially at higher molecular weights …
Number of citations: 4 www.sciencedirect.com
A Zelçak - 2021 - search.proquest.com
The development of effective delivery systems is a limiting step in gene therapy. In this work, new linear block copolymers and star polymers were synthesized, and their siRNA delivery …
Number of citations: 3 search.proquest.com
G Dursun - 2018 - search.proquest.com
The aim of this master thesis is to synthesize cleavable, core-crosslinked, cationic, new star polymers as potential siRNA carrier systems. The core-crosslinked star polymers of …
Number of citations: 4 search.proquest.com
A Zelçak - 2015 - search.proquest.com
In Vitro EVALUATION OF POLY(2-((2- AMINOETHYL)AMINO)ETHYL METHACRYLATE) AS A POTENTIAL siRNA DELIVERY AGENT Page 1 In Vitro EVALUATION OF POLY(2-((2- …
Number of citations: 4 search.proquest.com
I Kurtuluş - 2013 - search.proquest.com
The aim of the study is to synthesize well-defined, spermine-like, amine containing polymers via reversible addition fragmentation chain transfer (RAFT) polymerization as a potential …
Number of citations: 3 search.proquest.com

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